molecular formula C23H25NO5 B11613738 ethyl {3-hydroxy-2-oxo-3-[2-oxo-2-(2,4,6-trimethylphenyl)ethyl]-2,3-dihydro-1H-indol-1-yl}acetate

ethyl {3-hydroxy-2-oxo-3-[2-oxo-2-(2,4,6-trimethylphenyl)ethyl]-2,3-dihydro-1H-indol-1-yl}acetate

Cat. No.: B11613738
M. Wt: 395.4 g/mol
InChI Key: RAVRNUFQDDLPQZ-UHFFFAOYSA-N
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Description

Ethyl {3-hydroxy-2-oxo-3-[2-oxo-2-(2,4,6-trimethylphenyl)ethyl]-2,3-dihydro-1H-indol-1-yl}acetate is a complex organic compound featuring an indole core structure. Indole derivatives are significant in various fields due to their biological and pharmacological properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl {3-hydroxy-2-oxo-3-[2-oxo-2-(2,4,6-trimethylphenyl)ethyl]-2,3-dihydro-1H-indol-1-yl}acetate typically involves multi-step organic reactions. One common approach is the condensation of an indole derivative with an appropriate ester under controlled conditions . The reaction conditions often include the use of catalysts and specific temperature and pH settings to ensure the desired product yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods ensure high efficiency and purity of the final product, which is crucial for its applications in pharmaceuticals and other industries .

Chemical Reactions Analysis

Types of Reactions

Ethyl {3-hydroxy-2-oxo-3-[2-oxo-2-(2,4,6-trimethylphenyl)ethyl]-2,3-dihydro-1H-indol-1-yl}acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions . The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different ketones or aldehydes, while reduction can produce alcohols or amines .

Mechanism of Action

The mechanism of action of ethyl {3-hydroxy-2-oxo-3-[2-oxo-2-(2,4,6-trimethylphenyl)ethyl]-2,3-dihydro-1H-indol-1-yl}acetate involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate certain enzymes, affecting cellular processes and biochemical pathways . Detailed studies on its mechanism of action are crucial for understanding its potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other indole derivatives such as:

Uniqueness

Ethyl {3-hydroxy-2-oxo-3-[2-oxo-2-(2,4,6-trimethylphenyl)ethyl]-2,3-dihydro-1H-indol-1-yl}acetate is unique due to its specific structural features, which confer distinct chemical and biological properties. Its trimethylphenyl group and indole core make it particularly interesting for various applications in research and industry .

Properties

Molecular Formula

C23H25NO5

Molecular Weight

395.4 g/mol

IUPAC Name

ethyl 2-[3-hydroxy-2-oxo-3-[2-oxo-2-(2,4,6-trimethylphenyl)ethyl]indol-1-yl]acetate

InChI

InChI=1S/C23H25NO5/c1-5-29-20(26)13-24-18-9-7-6-8-17(18)23(28,22(24)27)12-19(25)21-15(3)10-14(2)11-16(21)4/h6-11,28H,5,12-13H2,1-4H3

InChI Key

RAVRNUFQDDLPQZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CN1C2=CC=CC=C2C(C1=O)(CC(=O)C3=C(C=C(C=C3C)C)C)O

Origin of Product

United States

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